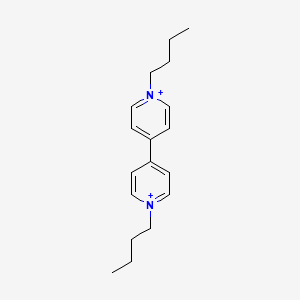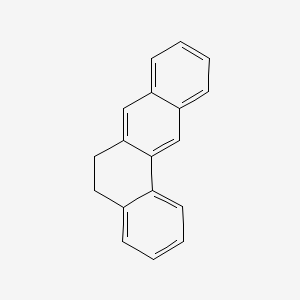
Benz(a)anthracene, 5,6-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracene, 5,6-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with a structure that includes four fused benzene rings. This compound is a derivative of benz(a)anthracene, where the 5,6-position is hydrogenated. It is known for its presence in the environment as a result of incomplete combustion of organic matter and is considered a potential carcinogen .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 5,6-dihydro- can be achieved through the hydrogenation of benz(a)anthracene. This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Industrial Production Methods: Industrial production methods for Benz(a)anthracene, 5,6-dihydro- are not well-documented, but it is likely produced in small quantities for research purposes rather than large-scale industrial applications. The methods would involve similar hydrogenation processes as described for synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions: Benz(a)anthracene, 5,6-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dihydrodiols and other oxygenated derivatives.
Reduction: Further reduction can lead to more hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with metal catalysts like palladium or platinum.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: Dihydrodiols and phenols.
Reduction: More hydrogenated derivatives.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Benz(a)anthracene, 5,6-dihydro- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological systems, particularly its metabolic pathways and potential carcinogenic effects.
Medicine: Studied for its role in the development of cancer and as a potential target for cancer prevention and treatment research.
Mécanisme D'action
The mechanism of action of Benz(a)anthracene, 5,6-dihydro- involves its metabolism by cytochrome P450 enzymes and epoxide hydrolase. These enzymes convert the compound into various dihydrodiols and epoxides, which can form DNA adducts and potentially lead to carcinogenesis. The primary molecular targets are DNA and cellular proteins, leading to mutations and disruptions in cellular processes .
Comparaison Avec Des Composés Similaires
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz(a)anthracene: A derivative with additional methyl groups, also studied for its carcinogenic effects.
Dibenz(a,h)anthracene: Another PAH with a similar structure, known for its high carcinogenic potential.
Uniqueness: Benz(a)anthracene, 5,6-dihydro- is unique due to its specific hydrogenation at the 5,6-position, which alters its chemical reactivity and biological interactions compared to its parent compound and other derivatives .
Propriétés
Numéro CAS |
36914-99-5 |
|---|---|
Formule moléculaire |
C18H14 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
5,6-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-8,11-12H,9-10H2 |
Clé InChI |
MKDSWPWRFOCIEX-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=CC=CC=C3C=C2C4=CC=CC=C41 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)
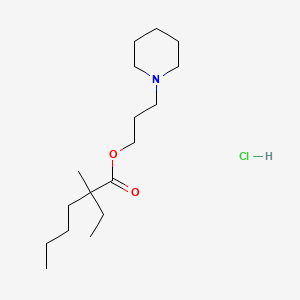
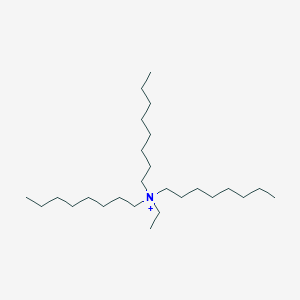
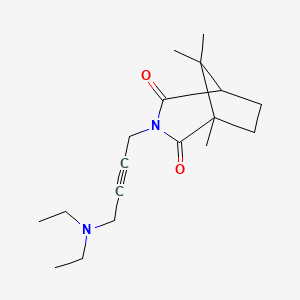
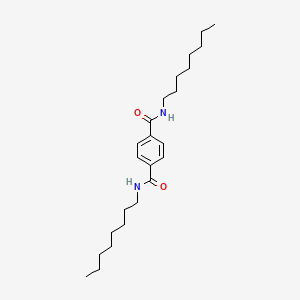
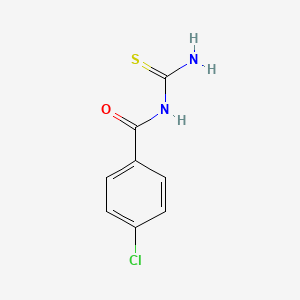
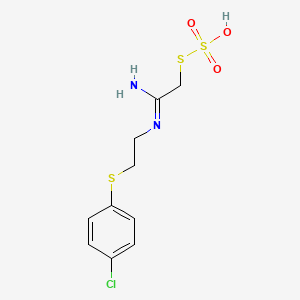
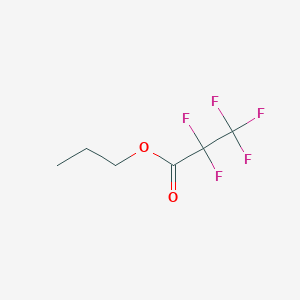

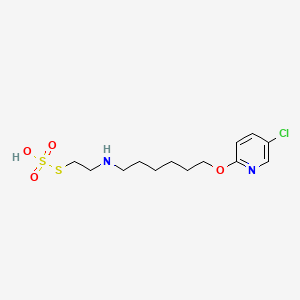
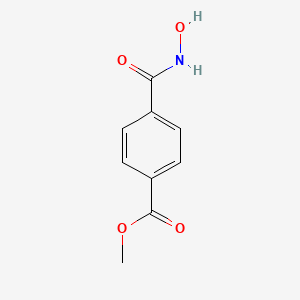
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)
